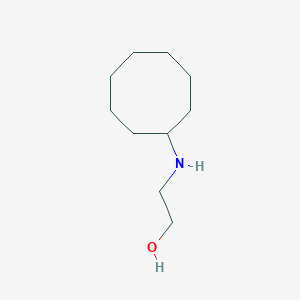

2-(Cyclooctylamino)ethan-1-ol

Vue d'ensemble

Description

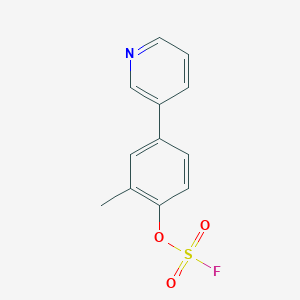

“2-(Cyclooctylamino)ethan-1-ol” is an organic compound with the molecular formula C10H21NO . It has a molecular weight of 171.28 . It is an oil at room temperature .

Molecular Structure Analysis

The InChI code for “2-(Cyclooctylamino)ethan-1-ol” is 1S/C10H21NO/c12-9-8-11-10-6-4-2-1-3-5-7-10/h10-12H,1-9H2 . This indicates that the molecule consists of a cyclooctyl group attached to an aminoethanol group.Chemical Reactions Analysis

While specific chemical reactions involving “2-(Cyclooctylamino)ethan-1-ol” are not available, alcohols like this compound can undergo oxidation reactions .Physical And Chemical Properties Analysis

“2-(Cyclooctylamino)ethan-1-ol” is an oil at room temperature .Applications De Recherche Scientifique

Synthesis and Catalysis

Metal-Free Direct Cycloaddition Reactions : Alcaide et al. (2015) demonstrated a metal-free direct [2+2] cycloaddition reaction of alkynes using electron-deficient olefins, showcasing a method that could potentially be adapted for derivatives of 2-(Cyclooctylamino)ethan-1-ol for the synthesis of cyclobutenes under mild conditions without irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Iridium Complex-Catalyzed Cycloaddition : Research by Takeuchi and Nakaya (2003) explores the highly selective cross [2 + 2 + 2] cycloaddition of monoynes using an iridium complex, indicating a catalytic approach that could be relevant for constructing complex molecules from simpler 2-(Cyclooctylamino)ethan-1-ol derivatives (Takeuchi & Nakaya, 2003).

Gelation and Material Science

Organo- and Hydrogels from Cyclo(L-Tyr-L-Lys) Derivatives : Xie et al. (2009) investigated cyclo(L-Tyr-L-Lys) and its ε-amino derivatives as organo- and hydrogelators, revealing their ability to form gels in various solvents, which might suggest similar gelation potential for 2-(Cyclooctylamino)ethan-1-ol based compounds under certain conditions (Xie, Zhang, Ye, & Feng, 2009).

Radical-Mediated Synthesis

Tandem Cyclization for Derivative Synthesis : A novel approach by Liao et al. (2021) for constructing 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives through NH4I-catalyzed radical-mediated tandem cyclization shows a method for synthesizing complex molecules, potentially applicable to 2-(Cyclooctylamino)ethan-1-ol derivatives (Liao et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-(cyclooctylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c12-9-8-11-10-6-4-2-1-3-5-7-10/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSENYWITPNLAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclooctylamino)ethan-1-ol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2860658.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860660.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2860662.png)

![6-Isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2860664.png)

![2-{[2-(Trifluoromethyl)phenyl]methylene}-3-quinuclidinone](/img/structure/B2860665.png)

![Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide](/img/structure/B2860673.png)

![8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane](/img/structure/B2860674.png)

![1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2860676.png)

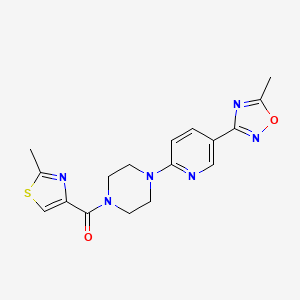

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2860678.png)

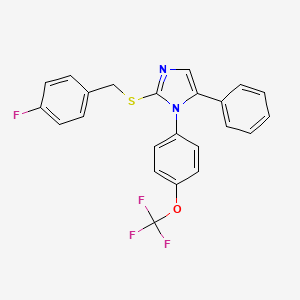

![(2Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2860679.png)